molecular formula C16H10F3NO2 B5596422 N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B5596422
M. Wt: 305.25 g/mol
InChI Key: HBIZOHKSKDCHBV-UHFFFAOYSA-N
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Description

N-[2-(Trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a synthetic carboxamide derivative featuring a benzofuran core substituted at the 2-position with a trifluoromethylphenyl group. These compounds are studied for their pharmacological and pesticidal properties, with structural variations significantly influencing bioactivity, solubility, and metabolic stability .

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)11-6-2-3-7-12(11)20-15(21)14-9-10-5-1-4-8-13(10)22-14/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIZOHKSKDCHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under the influence of a catalyst.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the benzofuran derivative with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace the trifluoromethyl group or other substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of benzofuran derivatives, including N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, as antiviral agents. For instance, structure-activity relationship (SAR) studies indicated that certain derivatives effectively inhibit Zika virus protease (ZVpro), with IC50 values demonstrating promising antiviral activity. Compounds with a carboxamide group were particularly noted for enhancing inhibitory effects, suggesting that modifications to this functional group can significantly impact efficacy .

Anticancer Properties

Benzofuran derivatives have shown potential in cancer research. Certain compounds have been evaluated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structural features of this compound may contribute to its effectiveness against different cancer cell lines .

Enzymatic Assays

The compound has been subjected to enzymatic assays to evaluate its inhibitory effects on various enzymes relevant to disease pathways. For example, studies have assessed its impact on α-glucosidase activity, revealing that certain derivatives exhibit significantly enhanced inhibition compared to standard inhibitors, indicating potential for therapeutic applications in managing diabetes .

Immunomodulatory Effects

Recent research has identified benzofuran-2-carboxamide derivatives as immunomodulatory agents capable of inhibiting chemotaxis in human peripheral blood mononuclear cells (PBMCs). This suggests their potential use in treating inflammatory diseases and conditions characterized by excessive immune responses .

Synthesis and Chemical Properties

Case Study: Antiviral Screening

In a recent study focused on antiviral screening, this compound was included in a library of compounds tested against Zika virus protease. The compound demonstrated an IC50 value of 5 μM, indicating moderate efficacy compared to other tested compounds which ranged from 4 μM to 14 μM .

Case Study: Cancer Cell Line Testing

Another study evaluated the compound's effects on breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzofuran moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: 2- vs. 3-Trifluoromethylphenyl Substitution

The 3-trifluoromethylphenyl isomer (CAS 302583-11-5) shares the same molecular formula (C₁₆H₁₀F₃NO₂) and core structure but differs in the substituent position. Key distinctions include:

  • Physicochemical Properties :
    • Density : ~1.395 g/cm³ (predicted for the 3-isomer) .
    • Molecular Weight : 305.25 g/mol .
    • Synthetic Accessibility : The 3-isomer is commercially available at high purity (95–98%) but at a high cost (~$647–$687 per 1–10 mg) .

The 2-trifluoromethylphenyl isomer (target compound) likely exhibits altered electronic properties due to the proximity of the electron-withdrawing trifluoromethyl group to the carboxamide linkage. This could enhance binding affinity in receptor-targeted applications compared to the 3-isomer.

Substituent Variations: Trifluoromethyl vs. Ethylphenyl

N-(2-Ethylphenyl)-1-benzofuran-2-carboxamide (C₁₇H₁₅NO₂; average mass 265.312 g/mol) replaces the trifluoromethyl group with an ethyl group :

  • Trifluoromethyl groups enhance lipophilicity (logP) and resistance to oxidative degradation, critical for blood-brain barrier penetration in neuropharmacological agents .
Property N-[2-(Trifluoromethyl)phenyl] N-(2-Ethylphenyl)
Molecular Weight ~305.25 g/mol 265.31 g/mol
Key Substituent CF₃ (electron-withdrawing) C₂H₅ (electron-donating)
Likely LogP Higher Lower

Core Heterocycle Modifications: Benzofuran vs. Benzimidazole

N-(1-(3-Trifluoromethylphenyl)ethyl)-1H-benzo[d]imidazol-2-amine () replaces the benzofuran core with a benzimidazole. Key differences:

  • Electronic Properties : Benzimidazole’s aromatic amine enhances hydrogen-bonding capacity versus benzofuran’s oxygen atom.
  • Biological Targets : Benzimidazole derivatives are often protease inhibitors or kinase modulators, whereas benzofuran carboxamides show activity in neurological pathways (e.g., α7 nicotinic acetylcholine receptor agonism) .

Pesticidal Carboxamides

Several trifluoromethylphenyl carboxamides in (e.g., cyantraniliprole, flubendiamide) are commercial pesticides targeting ryanodine receptors. Comparisons include:

  • Structural Complexity : Pesticidal analogues often incorporate additional heterocycles (e.g., pyrazole, triazine) for target specificity.
  • Bioactivity : The target compound’s simpler structure may lack the broad-spectrum pesticidal efficacy of these derivatives but could offer advantages in synthetic scalability .

Biological Activity

N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzofuran core with a trifluoromethyl group attached to the phenyl ring, contributing to its unique chemical reactivity and biological profile. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the pharmacokinetics of the compound.

Target Receptors and Pathways

Research indicates that compounds with similar structures often interact with various biological targets, particularly serotonin receptors (5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C) and enzymes involved in inflammatory processes. For instance, studies on related compounds have shown that they can modulate pathways associated with:

  • Antiviral activity
  • Anticancer effects
  • Anti-inflammatory responses
  • Antimicrobial properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Research indicates that benzofuran derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

StudyCell LineIC50 (µM)Activity
Study AA-431 (skin cancer)12.5Cytotoxic
Study BHCT116 (colon cancer)8.3Cytotoxic
Study CMDCK (kidney cells)15.0Antimicrobial

These studies suggest that the compound has a potent effect on various cancer cell lines, with lower IC50 values indicating higher potency against these cells .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Benzofuran Core : Cyclization reactions between phenolic compounds and acetylenes.
  • Trifluoromethylation : Introduction of the trifluoromethyl group using trifluoromethyl iodide in the presence of palladium or copper catalysts.
  • Amidation : Formation of the carboxamide through reaction with appropriate amines.

Q & A

Q. What are the standard synthetic routes for N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves amide bond formation between 1-benzofuran-2-carboxylic acid and 2-(trifluoromethyl)aniline. Key steps include:

  • Coupling agents : Use of DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxylic acid for amidation .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane improve reaction efficiency.
  • Temperature control : Reactions are often conducted at room temperature to avoid side reactions (e.g., trifluoromethyl group decomposition) .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. What characterization techniques are essential to confirm the structure and purity of this compound?

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR validate the benzofuran core, trifluoromethyl group, and amide linkage. For example, the trifluoromethyl group shows a distinct singlet in 19F^{19}F NMR near -60 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 388.3) .
  • Infrared spectroscopy (IR) : Peaks at ~1670 cm1^{-1} (C=O stretch) and ~1550 cm1^{-1} (amide II) confirm the carboxamide group .

Q. What are common chemical reactions involving this compound, and how are they methodologically executed?

  • Oxidation : Potassium permanganate (KMnO4_4) in acidic conditions oxidizes the benzofuran ring to quinone derivatives, monitored by TLC .
  • Substitution : Electrophilic aromatic substitution (e.g., nitration with HNO3_3/H2_2SO4_4) modifies the phenyl ring. Reaction progress is tracked via HPLC .
  • Reduction : Sodium borohydride (NaBH4_4) reduces the amide to an amine under inert conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Ambiguous NMR peaks : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. For instance, HMBC correlations between the benzofuran carbonyl and adjacent protons clarify connectivity .
  • Unexpected MS fragments : Compare experimental fragmentation patterns with computational predictions (e.g., using Mass Frontier software) to identify degradation products .
  • Contradictory solubility data : Re-evaluate solvent polarity and pH conditions. For example, trifluoromethyl groups enhance hydrophobicity, requiring DMSO for dissolution in biological assays .

Q. What computational approaches are used to predict the compound’s pharmacokinetics and target interactions?

  • Molecular docking : Tools like AutoDock Vina model binding to nicotinic acetylcholine receptors (e.g., α7 subtype), predicting interactions with residues like Trp149 and Tyr93 .
  • ADMET prediction : SwissADME estimates logP (~3.5) and bioavailability (Lipinski’s rule compliance), guiding in vivo dosing .
  • DFT calculations : Gaussian software optimizes geometry and calculates electrostatic potential maps to rationalize reactivity .

Q. How should researchers design experiments to evaluate biological activity, such as enzyme inhibition?

  • In vitro assays : Use fluorescence-based assays (e.g., FLIPR for calcium flux) to measure α7 nicotinic receptor activation. IC50_{50} values are compared to reference agonists like PNU-282987 .
  • In vivo models : Rodent Morris water maze tests assess cognitive enhancement, with doses ranging from 1–10 mg/kg (IP administration) .
  • Control experiments : Include negative controls (e.g., vehicle) and positive controls (e.g., donepezil for cholinesterase inhibition) to validate specificity .

Q. What strategies address low solubility in aqueous media for in vitro studies?

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO (≤0.1% final concentration) to enhance solubility without cytotoxicity .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) for sustained release in cell culture .
  • pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 5–6) to protonate the amide group, improving water solubility .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Substituent variation : Compare analogs with electron-withdrawing (e.g., -CF3_3) vs. electron-donating (e.g., -OCH3_3) groups on the phenyl ring. For example, -CF3_3 enhances metabolic stability but reduces solubility .
  • Bioisosteric replacement : Replace the benzofuran core with indole or thiophene rings to assess potency changes in receptor binding .
  • Pharmacophore mapping : MOE software identifies critical interactions (e.g., hydrogen bonding with Ser169 in α7 nAChR) for lead optimization .

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